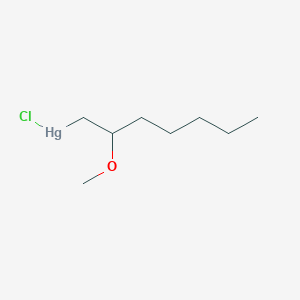
Chloro(2-methoxyheptyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(2-methoxyheptyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-methoxyheptyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-methoxyheptyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyheptanol in the presence of a base. The reaction proceeds as follows:
- A base such as sodium hydroxide is introduced to facilitate the reaction.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then isolated by filtration and purified through recrystallization.
Mercury(II) chloride: is dissolved in a suitable solvent such as ethanol.
2-methoxyheptanol: is added to the solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: to mix mercury(II) chloride and 2-methoxyheptanol.
Automated systems: to control the addition of reagents and maintain optimal reaction conditions.
Purification units: to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(2-methoxyheptyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and other organic compounds.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and various organic by-products.
Reduction: Elemental mercury and organic compounds.
Substitution: Derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chloro(2-methoxyheptyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic uses and its toxicological effects.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Chloro(2-methoxyheptyl)mercury involves its interaction with biological molecules. The mercury atom can bind to thiol groups in proteins, leading to:
Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic functions.
Disruption of cellular processes: The compound can interfere with cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Another organomercury compound with a methyl group instead of a 2-methoxyheptyl group.
Ethylmercury: Contains an ethyl group in place of the 2-methoxyheptyl group.
Phenylmercury: Features a phenyl group instead of the 2-methoxyheptyl group.
Uniqueness
Chloro(2-methoxyheptyl)mercury is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-methoxyheptyl group influences its reactivity and interactions with biological molecules, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
62594-78-9 |
|---|---|
Molekularformel |
C8H17ClHgO |
Molekulargewicht |
365.26 g/mol |
IUPAC-Name |
chloro(2-methoxyheptyl)mercury |
InChI |
InChI=1S/C8H17O.ClH.Hg/c1-4-5-6-7-8(2)9-3;;/h8H,2,4-7H2,1,3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
ZNMHVSWCLFUXMZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(C[Hg]Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




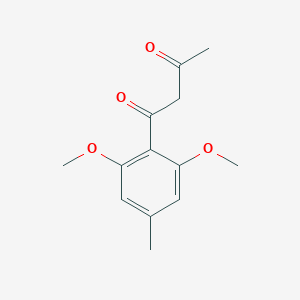
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
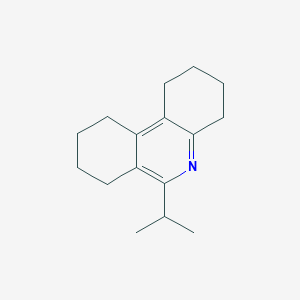
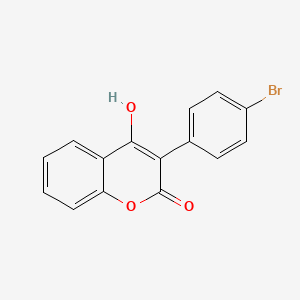
![5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione](/img/structure/B14517423.png)

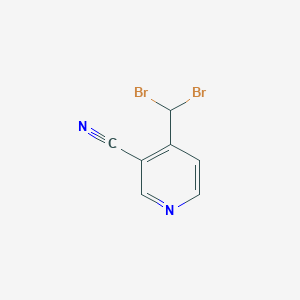
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)

![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
methanone](/img/structure/B14517460.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)
